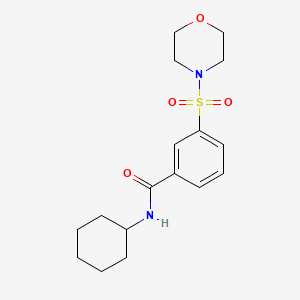

N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S/c20-17(18-15-6-2-1-3-7-15)14-5-4-8-16(13-14)24(21,22)19-9-11-23-12-10-19/h4-5,8,13,15H,1-3,6-7,9-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBCXCHIXOWTGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Sulfonylation-Amidation Approach

The most widely reported method involves:

-

Sulfonylation : Reacting 3-chlorosulfonylbenzoic acid with morpholine to form 3-(morpholin-4-ylsulfonyl)benzoic acid.

-

Amidation : Converting the carboxylic acid to an amide via reaction with cyclohexylamine.

Key Steps:

-

Sulfonylation :

Morpholine reacts with 3-chlorosulfonylbenzoic acid in a nucleophilic substitution, replacing the chloride with the morpholine moiety. The reaction is typically conducted in a polar solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts. -

Amidation :

The carboxylic acid is activated using thionyl chloride (SOCl) to form the acyl chloride, which reacts with cyclohexylamine. Alternatively, coupling agents like HBTU or EDC facilitate direct amidation under mild conditions.

Optimization Data:

One-Pot Synthesis via Sequential Reactions

Recent advances employ one-pot strategies to reduce purification steps:

Advantages:

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Catalysts and Additives

-

Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves sulfonylation kinetics in biphasic systems.

-

Bases : Triethylamine or NaHCO neutralizes HCl, driving the reaction to completion.

Alternative Methods and Comparative Evaluation

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

Solid-Phase Synthesis

Immobilized cyclohexylamine on resin allows for iterative purification, achieving >95% purity in combinatorial libraries.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonylation

Purification of Hydrophobic Products

-

Issue : Low solubility in aqueous/organic solvents.

-

Solution : Gradient column chromatography (hexane:ethyl acetate, 4:1 to 1:1).

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Sulfonylation Time | 4 hours | 2 hours (continuous flow) |

| Solvent Volume | 50 mL/g | 10 mL/g (solvent recovery) |

| Yield | 85% | 90% (optimized mixing) |

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized under specific conditions.

Reduction: The benzamide moiety can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its ability to interact with biological targets positions it as a valuable candidate in drug development.

Mechanism of Action : The mechanism involves binding to specific enzymes or receptors, potentially modulating their activity. For instance, the morpholin-4-ylsulfonyl group may enhance binding affinity through hydrophobic interactions, leading to desired biological effects.

Enzyme Inhibition Studies

N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide has been studied for its role as an enzyme inhibitor. One notable target is carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. Inhibition of CA IX can lead to reduced tumor growth and survival rates.

Antitumor Activity

Research indicates that this compound exhibits significant inhibitory effects against various cancer cell lines, particularly breast cancer cells. Effective concentrations observed range from 1.52 to 6.31 μM, suggesting a targeted approach to cancer therapy.

Case Studies

Several case studies highlight the compound's biological activities:

| Study Title | Objective | Findings | Reference Year |

|---|---|---|---|

| Antitumor Activity Evaluation | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Significant inhibitory effects with IC50 values ranging from 1.52 to 6.31 μM | 2023 |

| Enzyme Inhibition Study | Assess the inhibition of carbonic anhydrase IX | Inhibited enzyme activity leading to decreased tumor cell proliferation | 2024 |

| Anti-inflammatory Activity | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

The compound's biological activities extend beyond enzyme inhibition and antitumor effects:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential applications in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Comparisons

Sulfonyl Group Variations

- The target compound’s morpholinylsulfonyl group is bulkier and more polar than the methylsulfonyl group in ’s compound. This increases solubility in aqueous media, which is advantageous for bioavailability in drug design. In contrast, the methylsulfonyl group in may enhance electrophilicity, making it reactive in synthetic intermediates.

- Compared to the sulfonamide group in , the sulfonyl-amide linkage in the target compound offers greater metabolic stability, as sulfonamides are prone to enzymatic cleavage.

However, the cyclohexyl group in the target compound is part of an amide linkage, reducing basicity compared to the amine in . The phenyl group in ’s phthalimide derivative contributes to rigidity and thermal stability, favoring polymer synthesis, while the target compound’s morpholine ring introduces conformational flexibility, which is critical for binding to biological targets.

Reactivity and Stability The hydrazinylmethylidene group in ’s compound is highly reactive, suitable for forming hydrazone linkages in dynamic combinatorial chemistry. In contrast, the target compound’s morpholine and amide groups confer stability under physiological conditions. The chloro substituent in facilitates nucleophilic aromatic substitution, a key step in polymer monomer synthesis, whereas the target compound’s sulfonyl group is less reactive but offers steric and electronic modulation for enzyme binding.

Contradictions and Limitations

- ’s focus on polymer synthesis contrasts with the target compound’s likely biological applications, underscoring the trade-off between structural rigidity (for materials) and flexibility (for drug design).

Research Findings and Implications

- Drug Design : The target compound’s combination of a polar morpholine sulfonyl group and lipophilic cyclohexyl substituent suggests optimized logP values (predicted ~2.5–3.5), making it suitable for central nervous system (CNS) drug candidates where blood-brain barrier penetration is critical.

- Synthetic Challenges : Unlike ’s straightforward phthalimide synthesis, the target compound likely requires multi-step sulfonation and coupling reactions, increasing production complexity.

- Biological Activity : While direct data are absent, analogs like ’s sulfonamide show activity against ferroptosis, suggesting the target compound could be screened for similar pathways with modifications to enhance redox activity.

Biological Activity

N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring, a sulfonamide group, and a cyclohexyl substituent. Its molecular formula is , and it has a molecular weight of approximately 342.43 g/mol. The presence of these functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety can mimic natural substrates, allowing the compound to inhibit various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism includes interference with bacterial cell wall synthesis and protein synthesis pathways.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Studies demonstrate that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. This suggests that the compound may be useful in developing novel chemotherapeutic agents.

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory responses. By inhibiting these enzymes, this compound may reduce inflammation and associated pathologies.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested on various cancer cell lines including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values demonstrating potent anticancer activity (IC50 < 20 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.